molecular formula C14H24N4O2S B7584028 N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide

Cat. No.: B7584028
M. Wt: 312.43 g/mol
InChI Key: SCQRFSXTZQDNGY-UHFFFAOYSA-N
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Description

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide is a chemical compound with the molecular formula C15H25N3O2S. It is commonly known as 'Pfizer 1069' and is a selective and potent agonist of the G protein-coupled receptor GPR119. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of diabetes and obesity.

Mechanism of Action

The mechanism of action of N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide involves the activation of the GPR119 receptor. Upon activation, the receptor stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones in turn stimulate insulin secretion and regulate glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to stimulate insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models. Additionally, this compound has been shown to reduce food intake and body weight in animal models of obesity.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide is its selectivity and potency as an agonist of the GPR119 receptor. This makes it an ideal compound for studying the role of the GPR119 receptor in glucose homeostasis and obesity. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide. One potential direction is the development of novel analogs of this compound with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the role of the GPR119 receptor in other physiological processes, such as lipid metabolism and inflammation. Finally, the potential therapeutic applications of this compound in the treatment of diabetes and obesity should be further explored in clinical trials.

Synthesis Methods

The synthesis of N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide involves a series of chemical reactions. The first step involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 1-bromo-4-(4-methylpiperidin-1-yl)butane. This reaction yields 1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-ol. The next step involves the reaction of the above compound with methanesulfonyl chloride to yield N-(4,6-dimethylpyrimidin-2-yl)-N-methanesulfonylpiperidin-4-amine. Finally, the reaction of the above compound with methyl iodide yields this compound.

Scientific Research Applications

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. The compound acts as an agonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of the GPR119 receptor leads to the release of incretin hormones, which in turn stimulate insulin secretion and regulate glucose homeostasis.

Properties

IUPAC Name

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-5-21(19,20)17(4)13-6-8-18(9-7-13)14-15-11(2)10-12(3)16-14/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQRFSXTZQDNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1CCN(CC1)C2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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